1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a triazolo-pyridine moiety, which is known for its diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a suitable ketone in the presence of a base.
Introduction of the triazolo-pyridine moiety: This step involves the cyclization of a suitable precursor with hydrazine derivatives to form the triazolo-pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Used in the development of energetic materials.
Uniqueness
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of a quinoline core with a triazolo-pyridine moiety. This unique structure imparts a range of biological activities and makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-24-16-8-3-2-7-14(16)15(13-19(24)26)20(27)21-11-6-10-18-23-22-17-9-4-5-12-25(17)18/h2-5,7-9,12-13H,6,10-11H2,1H3,(H,21,27) |
InChI Key |
UKYBQJJHCXNKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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